Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate
Overview
Description
Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate is a synthetic organic compound that belongs to the class of furan derivatives. This compound is notable for its complex structure, which includes a furan ring, a chloro-substituted benzoate group, and a carbamothioyl linkage. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps, starting with the preparation of the furan-2-ylcarbonyl precursor. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a palladium catalyst and a boronic acid derivative under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The furan ring and carbamothioyl group are believed to play a crucial role in its biological activity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylcarbonyl derivatives: Known for their antimicrobial properties.
Chloro-substituted benzoates: Used in various pharmaceutical applications.
Carbamothioyl derivatives: Studied for their potential therapeutic effects.
Uniqueness
Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate is unique due to its combination of a furan ring, chloro-substituted benzoate, and carbamothioyl linkage.
Properties
IUPAC Name |
propan-2-yl 2-chloro-5-(furan-2-carbonylcarbamothioylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-9(2)23-15(21)11-8-10(5-6-12(11)17)18-16(24)19-14(20)13-4-3-7-22-13/h3-9H,1-2H3,(H2,18,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFUNXWGXLKIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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